Dicyclohexyl furan-3,4-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
188842-54-8 |
|---|---|
Molecular Formula |
C18H24O5 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
dicyclohexyl furan-3,4-dicarboxylate |
InChI |
InChI=1S/C18H24O5/c19-17(22-13-7-3-1-4-8-13)15-11-21-12-16(15)18(20)23-14-9-5-2-6-10-14/h11-14H,1-10H2 |
InChI Key |
RTJOWUWHHKVXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=COC=C2C(=O)OC3CCCCC3 |
Origin of Product |
United States |
Synthetic Methodologies for Dicyclohexyl Furan 3,4 Dicarboxylate
Strategies for Furan-3,4-Dicarboxylic Acid Precursor Synthesis
The creation of the furan-3,4-dicarboxylic acid structure can be achieved through several distinct chemical strategies, including cyclization, oxidation, and carboxylation reactions.
The Paal-Knorr synthesis is a cornerstone method for synthesizing furan (B31954) derivatives, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. organic-chemistry.orgpharmaguideline.com This approach is one of the most significant for preparing furans. organic-chemistry.org The reaction's utility has been enhanced by the development of numerous methods for creating the requisite 1,4-dione precursors. organic-chemistry.org
A specific application of this principle is the synthesis of furan-3,4-dicarboxylate derivatives from substituted succinate (B1194679) precursors. For instance, diethyl 2,3-diacetylsuccinate, a 1,4-dicarbonyl compound, can be cyclized to form diethyl 2,5-dimethylfuran-3,4-dicarboxylate. google.comgoogle.com The reaction can be carried out using various acidic conditions, including polyphosphoric acid or hydrochloric acid, with the latter allowing for selective synthesis by adjusting the acid concentration. google.comgoogle.com While this example yields a 2,5-dimethyl substituted furan, the underlying Paal-Knorr cyclization mechanism is directly applicable to the formation of the core furan-3,4-dicarboxylate ring system from an appropriate 1,4-dicarbonyl precursor. rsc.org
Table 1: Examples of Furan-3,4-dicarboxylate Synthesis via Cyclization This table is interactive. Click on the headers to sort.
| 1,4-Dicarbonyl Precursor | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Diethyl 2,3-diacetylsuccinate | Hydrochloric acid (0.5N) | 2,5-dimethylfuran-3,4-dicarboxylic acid | 86% | google.com |
| Diethyl 2,3-diacetylsuccinate | Hydrochloric acid (0.4N, microwave) | Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | 61% | google.com |
Oxidative methods provide another route to furan-3,4-dicarboxylic acid, often starting from a more saturated or differently functionalized precursor ring which is then aromatized. A notable strategy begins with dimethylmaleic anhydride. researchgate.netthieme-connect.comlookchem.com This starting material undergoes NBS-bromination to yield bis(bromomethyl)maleic anhydride. thieme-connect.comlookchem.com Subsequent treatment with aqueous potassium hydroxide (B78521) results in a substitution reaction, forming bis(hydroxymethyl)maleic anhydride. thieme-connect.comlookchem.com
This intermediate is then subjected to an intramolecular Mitsunobu ring closure to form a dihydrofuran-3,4-dicarboxylic acid structure. thieme-connect.comlookchem.com After converting the diacid to its corresponding diester (e.g., dimethyl or diethyl ester), the final and crucial step is an oxidative aromatization. thieme-connect.comlookchem.com This oxidation is effectively carried out using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent like refluxing 1,4-dioxane, which furnishes the desired furan-3,4-dicarboxylic acid esters in good yields. researchgate.netthieme-connect.comlookchem.com
Carboxylation involves the direct introduction of a carboxylic acid group onto a substrate. While a highly attractive and atom-economical strategy, carbonate-promoted C-H carboxylation of furan derivatives with CO2 has been primarily developed for the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid. rsc.orgresearchgate.netresearcher.life This process typically involves heating an alkali salt of 2-furoic acid with an alkali carbonate under a CO2 atmosphere, obviating the need for late-stage oxidation steps. rsc.orgresearchgate.net High yields have been achieved, particularly on a large scale, by using catalysts like cesium carbonate or potassium/cesium salt blends and removing water as a by-product. rsc.orgresearchgate.net
Electrochemical methods have also been explored for CO2 insertion into furan rings. acs.org However, these advanced carboxylation techniques have been largely optimized for and directed towards the synthesis of the 2,5-isomer, and their successful application for the direct synthesis of furan-3,4-dicarboxylic acid is not as commonly documented.
Esterification Protocols for Dicyclohexyl Furan-3,4-Dicarboxylate Synthesis
Once furan-3,4-dicarboxylic acid is obtained, it must be converted to its dicyclohexyl ester. This transformation is typically accomplished through direct, acid-catalyzed esterification.
The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. rsc.org In this specific synthesis, furan-3,4-dicarboxylic acid would be reacted directly with cyclohexanol (B46403).
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon a more potent electrophile. youtube.com The nucleophilic oxygen atom of cyclohexanol then attacks this activated carbonyl carbon. youtube.com This is followed by a series of proton transfer steps and the elimination of a water molecule to form the final ester. youtube.com To drive the reaction equilibrium towards the product side and achieve high yields, it is crucial to remove the water that is formed as a byproduct, often through methods like azeotropic distillation using a Dean-Stark apparatus. youtube.com
The efficiency of the direct esterification process is heavily reliant on the choice of catalyst. Various strong Brønsted acids are commonly employed to catalyze the reaction between dicarboxylic acids and alcohols. rsc.org
Table 2: Catalysts for Dicarboxylic Acid Esterification This table is interactive. Click on the headers to sort.
| Catalyst Type | Specific Catalyst | Substrate Example | Key Features | Reference |
|---|---|---|---|---|
| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄) | General Carboxylic Acids | Strong acid, common, can cause side reactions. | youtube.com |
| Homogeneous Brønsted Acid | p-Toluenesulfonic Acid (pTSA) | Lower Dicarboxylic Acids | Highly effective, often faster than H₂SO₄. | researchgate.net |
Dicyclohexylcarbodiimide (B1669883) (DCC)-Mediated Esterification Methods
One of the most direct and widely used methods for the synthesis of esters from carboxylic acids and alcohols is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent. organic-chemistry.orgslideshare.net This method is particularly advantageous for its mild reaction conditions, which are compatible with a wide range of functional groups. organic-chemistry.orgorgsyn.org
The reaction proceeds by the activation of the carboxylic acid (furan-3,4-dicarboxylic acid in this case) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (cyclohexanol) to yield the desired ester (this compound) and dicyclohexylurea (DCU), a poorly soluble byproduct that can be easily removed by filtration. slideshare.netorgsyn.org To enhance the reaction rate and suppress the formation of byproducts, such as N-acylurea, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added. organic-chemistry.org
General Reaction Scheme:
Furan-3,4-dicarboxylic acid + 2 Cyclohexanol --(DCC, cat. DMAP)--> this compound + Dicyclohexylurea
Table 1: Representative Conditions for DCC-Mediated Esterification
| Reactants | Reagents | Solvent | Temperature | Byproduct |
| Carboxylic Acid, Alcohol | DCC, DMAP (catalytic) | Dichloromethane (B109758) | 0 °C to Room Temp. | Dicyclohexylurea (DCU) |
This table represents generalized conditions for the Steglich esterification and can be adapted for the synthesis of this compound.
Exploration of Novel Synthetic Pathways for Furan-3,4-Dicarboxylate Esters
Recent advancements in organic synthesis have led to the development of novel and efficient methods for the construction of the furan ring system, which can be applied to the synthesis of furan-3,4-dicarboxylate esters. These methods often involve transition metal catalysis and elegant cascade reactions, offering alternative and potentially more convergent strategies compared to the classical esterification of a pre-existing furan core.
Metal-Catalyzed Coupling and Cyclization Strategies for Furan Derivatives
Transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic compounds, including furans. researchgate.netresearchgate.net Palladium and rhodium catalysts, in particular, have shown significant utility in the synthesis of substituted furan derivatives. nih.govacs.orgnih.gov
Palladium-catalyzed methodologies often involve the coupling and cyclization of appropriately functionalized acyclic precursors. For instance, palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives can produce furan-3-carboxylic esters in good yields. nih.govacs.org This approach involves a sequential 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration process. nih.gov While this specific method yields furan-3-carboxylates, modifications to the starting materials could potentially lead to 3,4-disubstituted systems. Another palladium-catalyzed approach involves the direct arylation of furan derivatives, which could be a potential route for further functionalization of a furan-3,4-dicarboxylate core. amazonaws.comacs.org
Rhodium-catalyzed reactions have also been successfully employed in furan synthesis. nih.govrsc.orgfigshare.com For example, rhodium(III)-catalyzed C-H activation and cyclization of acrylic acids with α-diazocarbonyl compounds can afford a variety of furan derivatives. acs.orgacs.org These reactions are often tolerant of a wide range of functional groups and can proceed in moderate to good yields. acs.org The versatility of these catalytic systems suggests their potential application in the synthesis of complex furan structures like this compound, likely through the synthesis of the diethyl or dimethyl ester followed by transesterification.
Table 2: Overview of Metal-Catalyzed Furan Synthesis Strategies
| Catalyst | Starting Materials | Key Transformation | Product Type |
| Palladium Iodide | 3-yne-1,2-diol derivatives | Oxidative Carbonylation | Furan-3-carboxylic esters nih.gov |
| Rhodium(III) | Acrylic acids, α-diazocarbonyl compounds | C-H Activation/Cyclization | Substituted furans acs.org |
This table summarizes some of the modern metal-catalyzed approaches to furan ring synthesis.
Tandem and Cascade Reactions in Furan Ester Synthesis
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to the synthesis of complex molecules like furan-3,4-dicarboxylate esters. rsc.orgresearchgate.netacs.org These reactions minimize waste and purification steps, aligning with the principles of green chemistry.
One notable example is the synthesis of dialkyl furan-3,4-dicarboxylates from the direct reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. rsc.org This process proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, another intramolecular Michael addition, and finally elimination to afford the furan-3,4-dicarboxylate product in moderate to good yields. rsc.org This method is particularly attractive as it constructs the desired 3,4-disubstituted furan core in a single, well-orchestrated sequence.
Gold-catalyzed cascade reactions have also been developed for the synthesis of substituted furans. acs.orgorganic-chemistry.org For instance, the reaction of propargyl diazoacetates can be mediated by a gold catalyst to produce furan products in good to high yields. organic-chemistry.org While this specific example may not directly yield 3,4-dicarboxylates, the power of cascade reactions in furan synthesis is evident. These strategies highlight the potential for developing highly efficient and atom-economical routes to furan-3,4-dicarboxylate esters, which can then be converted to the dicyclohexyl ester via transesterification.
Table 3: Examples of Tandem/Cascade Reactions in Furan Synthesis
| Reaction Type | Key Reactants | Key Steps | Product |
| Tandem Sequence rsc.org | Dimethylsulfonium acylmethylides, Dialkyl acetylenedicarboxylates | Michael addition, cyclization, ring opening, elimination | Dialkyl furan-3,4-dicarboxylates |
| Gold-Catalyzed Cascade organic-chemistry.org | Propargyl diazoacetates | Carbene formation, cyclization | Substituted furans |
This table illustrates the elegance and efficiency of tandem and cascade reactions in constructing the furan ring system.
Chemical Reactivity and Mechanistic Studies of Dicyclohexyl Furan 3,4 Dicarboxylate
Reactions Involving the Furan (B31954) Ring System
The chemical behavior of the furan ring in dicyclohexyl furan-3,4-dicarboxylate is heavily influenced by the presence of two electron-withdrawing carboxylate groups. These groups decrease the electron density of the ring, affecting its aromaticity and its propensity to engage in electrophilic substitution, while also activating it for certain types of nucleophilic attack and cycloaddition reactions.
Diels-Alder Cycloadditions and Related Pericyclic Reactions of Furan-3,4-Dicarboxylate Esters
The furan ring can act as a 4π-electron component (a conjugated diene) in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. sigmaaldrich.commasterorganicchemistry.com This reaction provides a powerful method for constructing six-membered rings. sigmaaldrich.com Furan-3,4-dicarboxylate esters, such as the dicyclohexyl derivative, readily participate in these reactions with various dienophiles (2π-electron components) to yield 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.netnih.gov
The reaction is a concerted process where three π-bonds are broken and two new σ-bonds and one new π-bond are formed in a single step, creating a bicyclic adduct. youtube.com The presence of electron-withdrawing carboxylate groups on the furan "diene" can influence the reaction rate and selectivity. These reactions are often reversible, and the stability of the resulting cycloadduct is a key factor. nih.gov A notable example involves the reaction of a dialkyl furan-3,4-dicarboxylate with an acetylenic dienophile, such as dimethyl acetylenedicarboxylate. This specific transformation proceeds through a sequence involving the initial Diels-Alder reaction to form a fused 7-oxanorbornadiene (B1225131), which can then undergo further photochemical or thermal isomerization. researchgate.net
| Diene | Dienophile | Product | Reaction Type |
|---|---|---|---|
| Diethyl furan-3,4-dicarboxylate | Dimethyl acetylenedicarboxylate | Fused 7-oxanorbornadiene derivative | [4+2] Cycloaddition |
Dearomatization Pathways and Subsequent Transformations
Dearomatization of the furan ring involves the disruption of its cyclic conjugated π-system. This can be achieved through various chemical transformations, including oxidation and certain addition reactions. mdpi.com For furan derivatives, oxidative dearomatization can lead to the formation of highly functionalized intermediates. nih.gov The process often involves an initial attack on the furan nucleus, facilitated by the electronic character of its substituents. In the case of furan-3,4-dicarboxylate esters, the electron-withdrawing nature of the ester groups influences the regioselectivity and feasibility of such transformations. Subsequent reactions of the dearomatized intermediates can lead to a diverse array of molecular structures, including the formation of new ring systems through cyclization pathways. mdpi.com
Hydrolytic Cleavage and Ring Opening Reactions of Furan-3,4-Dicarboxylate Esters
While the furan ring is generally stable, it can undergo hydrolytic cleavage and ring-opening under specific, often acidic, conditions. pharmaguideline.comchemicalbook.com The presence of electron-withdrawing substituents, such as the dicarboxylate groups, generally imparts greater stability to the furan ring against acid-catalyzed polymerization. pharmaguideline.com However, under forcing conditions, hydrolysis can lead to the opening of the heterocyclic ring to form 1,4-dicarbonyl compounds. chemicalbook.com The initial step in this process is often the protonation of the furan oxygen, followed by nucleophilic attack by water, leading to a cascade of events that culminates in ring scission. The stability of the resulting open-chain product influences the reaction equilibrium. This reactivity is a fundamental characteristic of the furan nucleus, distinguishing it from more stable aromatic systems like benzene. chemicalbook.com
Nucleophilic Interactions and Recyclization Processes with Furan-3,4-Dicarboxylate Derivatives
The electron-withdrawing nature of the ester groups at the 3- and 4-positions makes the furan ring in this compound susceptible to nucleophilic attack. While simple furans are generally unreactive towards nucleophiles, the presence of these activating groups alters this behavior. pharmaguideline.com Reactions with bifunctional nucleophiles, such as hydrazine (B178648) derivatives or substituted amines, can initiate a sequence of ring-opening followed by recyclization. nih.gov
In a typical mechanism, the nucleophile attacks a carbon atom of the furan ring, leading to an intermediate that undergoes ring opening. The second nucleophilic center within the attacking molecule can then react with a carbonyl group (either from the original ester or one formed during the reaction cascade), resulting in the formation of a new, stable heterocyclic system. nih.gov For instance, reactions of related furanone systems with dinucleophiles have been shown to yield pyrazol-3-ones or pyridazinone systems. nih.gov This strategy represents a versatile method for converting the furan scaffold into other valuable heterocycles.
Transformations at the Dicarboxylate Ester Functionalities
The two dicyclohexyl ester groups are key functional handles that can undergo a variety of transformations typical of carboxylic esters, with transesterification being a primary example.
Transesterification Reactions of this compound
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com For this compound, this reaction allows for the replacement of the cyclohexyl groups with other alkyl or functionalized groups. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comresearchgate.net
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of cyclohexanol (B46403) yield the new ester. masterorganicchemistry.com
Under basic conditions, a strong nucleophile, typically an alkoxide corresponding to the new alcohol, directly attacks the carbonyl carbon. This addition-elimination mechanism also proceeds through a tetrahedral intermediate, resulting in the displacement of the cyclohexyloxide leaving group. masterorganicchemistry.com The reaction is typically performed with a large excess of the new alcohol, which often serves as the solvent, to drive the equilibrium toward the desired product. researchgate.net
| Substrate | Reagent | Catalyst | Product |
|---|---|---|---|
| This compound | Alcohol (e.g., Methanol, Ethanol) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Dialkyl furan-3,4-dicarboxylate |
Reduction Reactions of Ester Groups in Furan-3,4-Dicarboxylates (e.g., to diols)
The ester functionalities of this compound are susceptible to reduction by powerful reducing agents to yield the corresponding diol, (furan-3,4-diyl)dimethanol. This transformation is a fundamental reaction in organic synthesis, providing a route to furan-containing diols which can serve as versatile building blocks for polymers and other complex molecules. wikipedia.org
A commonly employed reagent for this type of reduction is lithium aluminum hydride (LiAlH₄). quimicaorganica.orgyoutube.com LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing a wide array of functional groups, including esters and carboxylic acids, which are resistant to milder reducing agents like sodium borohydride. wikipedia.orguobaghdad.edu.iq
The reduction of this compound to (furan-3,4-diyl)dimethanol with LiAlH₄ proceeds through a well-established mechanistic pathway. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of each ester group. This is followed by the elimination of a cyclohexanolate leaving group to form an intermediate aldehyde. The aldehyde is then immediately reduced further by another equivalent of hydride to the corresponding primary alcohol. A final workup step with a protic solvent is required to neutralize the resulting alkoxide intermediates.
The general mechanism for the reduction of an ester by LiAlH₄ can be summarized in the following steps:
Nucleophilic Attack: A hydride ion from the [AlH₄]⁻ complex attacks the carbonyl carbon of the ester.
Formation of Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral alkoxide intermediate.
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the cyclohexanolate anion as the leaving group, which results in the formation of an aldehyde.
Second Hydride Attack: The newly formed aldehyde is highly reactive towards LiAlH₄ and is rapidly attacked by another hydride ion.
Formation of the Final Alkoxide: This second nucleophilic addition generates a new alkoxide intermediate.
Protonation: An acidic workup protonates the alkoxide ions, yielding the primary alcohol.
This process occurs at both ester sites on the furan ring, converting the dicarboxylate into a diol.
| Reagent | Formula | Typical Substrates Reduced | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Esters, Carboxylic Acids, Aldehydes, Ketones, Amides, Nitriles | Very powerful, unselective reducing agent. Reacts violently with water. quimicaorganica.orgwikipedia.org |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones, Acid Chlorides | Generally not strong enough to reduce esters or carboxylic acids. uobaghdad.edu.iq |
Derivatization via Ester Modification
The dicyclohexyl ester groups of furan-3,4-dicarboxylate are key reactive sites that allow for the synthesis of a variety of derivatives through modification. These reactions typically involve nucleophilic acyl substitution, where the cyclohexoxy group is replaced by another nucleophile.
Hydrolysis: One of the most fundamental derivatization reactions is hydrolysis, the cleavage of the ester bonds by water to yield the parent furan-3,4-dicarboxylic acid. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is irreversible because the resulting carboxylate anion is deprotonated under basic conditions and is thus unreactive towards the alcohol leaving group.
Transesterification: Transesterification is a process where the cyclohexyl groups of the ester are exchanged with a different alkyl or aryl group by reacting the diester with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing one of the products. This method is valuable for synthesizing a library of different furan-3,4-dicarboxylate esters.
Amidation: this compound can be converted into furan-3,4-dicarboxamides by reaction with primary or secondary amines. This reaction is typically slower than hydrolysis and may require heating. The direct amidation of esters is a useful method for forming robust amide bonds, which are prevalent in many biologically active molecules and polymers. The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl, followed by elimination of cyclohexanol. In some cases, the corresponding dicarboxylic acid is first generated via hydrolysis and then converted to the diamide (B1670390) using coupling agents to facilitate the reaction with an amine.
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis (Saponification) | Aqueous base (e.g., NaOH), then acid workup | Furan-3,4-dicarboxylic acid |
| Transesterification | Different alcohol (R'-OH), acid or base catalyst | Dialkyl/diaryl furan-3,4-dicarboxylate |
| Amidation | Amine (R₂NH), heat | Furan-3,4-dicarboxamide |
Investigations into Reaction Mechanisms Pertaining to Furan-3,4-Dicarboxylate Esters
Mechanistic Pathways of Furan Ring Formation
The synthesis of the furan core of furan-3,4-dicarboxylate esters relies on classical methods of heterocyclic chemistry. The most prominent and widely applicable method for the formation of furan rings from acyclic precursors is the Paal-Knorr synthesis. wikipedia.org
The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org For the synthesis of a furan-3,4-dicarboxylate, the required starting material would be a 1,4-dicarbonyl compound with ester functionalities at the 2- and 3-positions of the butane (B89635) backbone (e.g., a dialkyl 2,3-diacylsuccinate).
The mechanism proceeds as follows:
Enolization: One of the carbonyl groups undergoes acid-catalyzed enolization to form an enol.
Protonation: The second carbonyl group is protonated by the acid catalyst, which significantly increases its electrophilicity.
Nucleophilic Attack and Cyclization: The enol oxygen acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered cyclic hemiacetal intermediate.
Dehydration: The hemiacetal is then dehydrated through a sequence of protonation and water elimination steps to form the aromatic furan ring.
Another classical approach to furan synthesis is the Feist-Benary synthesis, which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. wikipedia.org This method typically yields furans with a different substitution pattern but highlights the versatility of synthetic routes to substituted furans.
Studies on Esterification Mechanisms with Cyclohexanol
The formation of this compound from furan-3,4-dicarboxylic acid and cyclohexanol is a classic example of Fischer-Speier esterification. This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. libretexts.org This is typically accomplished by using an excess of the alcohol (cyclohexanol) or by removing the water that is formed during the reaction, for instance, by azeotropic distillation. organic-chemistry.org
The mechanism of Fischer esterification involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org
Nucleophilic Attack by the Alcohol: A molecule of cyclohexanol, acting as a nucleophile, attacks the activated carbonyl carbon.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate, which contains an oxonium ion.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the original carboxylic acid. This converts one of the hydroxyl groups into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated.
Deprotonation: The protonated ester that is formed is then deprotonated, regenerating the acid catalyst and yielding the final ester product.
This sequence of steps occurs for both carboxylic acid groups on the furan ring to produce the diester.
Understanding Reactivity under Diverse Reaction Conditions
The reactivity of this compound is governed by the chemical properties of both the furan ring and the ester functional groups.
Under Acidic Conditions: The furan ring itself can be susceptible to degradation under strongly acidic conditions. The mechanism often involves protonation of the furan ring, which disrupts its aromaticity and can lead to ring-opening reactions, forming 1,4-dicarbonyl compounds. acs.orgacs.org The rate and extent of this degradation are influenced by the reaction temperature and the nature of the substituents on the furan ring. researchgate.netrsc.org Simultaneously, the ester groups can undergo acid-catalyzed hydrolysis back to the carboxylic acid and cyclohexanol, as described in the reverse of the Fischer esterification mechanism.
Under Basic Conditions: The furan ring is generally stable under basic conditions. However, the ester linkages are highly susceptible to base-catalyzed hydrolysis (saponification). This reaction is typically rapid and irreversible, leading to the formation of the dicarboxylate salt and cyclohexanol.
Under Thermal Stress: Furan-based esters, particularly those used in the formation of polyesters, generally exhibit good thermal stability. ncsu.edu The stability is attributed to the aromatic nature of the furan ring. sugar-energy.com However, at very high temperatures, thermal decomposition will occur. The degradation pathways can be complex, but often involve cleavage of the ester bonds and potential fragmentation of the furan ring. The thermal stability is an important consideration for applications where the material might be exposed to high temperatures.
Spectroscopic Characterization and Structural Elucidation of Dicyclohexyl Furan 3,4 Dicarboxylate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of dicyclohexyl furan-3,4-dicarboxylate is predicted to exhibit distinct signals corresponding to the furan (B31954) ring protons and the protons of the two cyclohexyl groups. The two protons on the furan ring (H-2 and H-5) are chemically equivalent and are expected to appear as a singlet in the aromatic region, typically around δ 7.5-8.0 ppm.
The cyclohexyl protons would present a more complex set of signals in the aliphatic region (δ 1.0-5.0 ppm). The proton attached to the oxygen-bearing carbon (the methine proton) would be the most downfield of the cyclohexyl signals, likely appearing as a multiplet around δ 4.8-5.2 ppm due to coupling with adjacent methylene (B1212753) protons. The remaining ten protons on each cyclohexyl ring would appear as a series of overlapping multiplets in the range of δ 1.2-2.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet | 2H | Furan-H (H-2, H-5) |
| ~5.0 | Multiplet | 2H | Cyclohexyl-CH-O |
| ~1.2-2.0 | Multiplet | 20H | Cyclohexyl-CH₂ |
Note: Predicted data is based on typical chemical shifts for similar functional groups.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ester groups, the sp²-hybridized carbons of the furan ring, and the sp³-hybridized carbons of the cyclohexyl rings.
The carbonyl carbons are the most deshielded and are anticipated to appear in the δ 160-170 ppm region. The furan ring carbons would resonate in the aromatic region, with the carbons attached to the carboxylate groups (C-3 and C-4) appearing around δ 120-130 ppm and the other two carbons (C-2 and C-5) at a slightly different shift in a similar region. The carbon of the cyclohexyl ring bonded to the oxygen atom is expected around δ 70-80 ppm, while the remaining cyclohexyl carbons would produce signals in the δ 20-40 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~125 | Furan C-3, C-4 |
| ~145 | Furan C-2, C-5 |
| ~75 | Cyclohexyl-CH-O |
| ~20-40 | Cyclohexyl-CH₂ |
Note: Predicted data is based on typical chemical shifts for similar functional groups.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons within the cyclohexyl rings. The HSQC spectrum would correlate each proton signal to its directly attached carbon, while the HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, confirming the connection between the cyclohexyl rings and the ester groups, and the esters to the furan core.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically found in the range of 1700-1750 cm⁻¹. Other key absorptions would include the C-O stretching of the ester linkage around 1200-1300 cm⁻¹, C-H stretching vibrations of the cyclohexyl groups just below 3000 cm⁻¹, and characteristic C=C and C-O stretching vibrations of the furan ring in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the furan ring.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1720 | C=O Stretch (Ester) |
| ~2850-2950 | C-H Stretch (Cyclohexyl) |
| ~1250 | C-O Stretch (Ester) |
| ~1500-1600 | C=C Stretch (Furan) |
Note: Predicted data is based on typical vibrational frequencies for the indicated functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₈H₂₄O₅), the expected molecular weight is approximately 320.38 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
The fragmentation pattern in the mass spectrum would likely show initial loss of a cyclohexoxy radical or a cyclohexene (B86901) molecule from the molecular ion. Subsequent fragmentation could involve the cleavage of the ester bond and fragmentation of the furan ring, providing further structural confirmation.
X-ray Crystallography for Solid-State Structure Determination
Analysis of Crystal Data and Unit Cell Parameters
There is currently no published single-crystal X-ray diffraction data for this compound. Consequently, information regarding its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) is not available. The lack of this fundamental crystallographic information prevents a detailed discussion of its solid-state packing and symmetry.
Elucidation of Molecular Conformation and Dihedral Angles
Without experimental structural data, a definitive elucidation of the molecular conformation of this compound is not possible. This includes the precise orientation of the two cyclohexyl rings relative to the central furan ring. Key conformational parameters, such as the dihedral angles between the plane of the furan ring and the planes of the cyclohexyl ester groups, remain undetermined. Theoretical modeling could provide insights into potential low-energy conformations, but such computational studies have not been identified in the available literature.
Investigation of Intermolecular Interactions and Crystal Packing
While crystallographic studies have been conducted on other derivatives of furan-3,4-dicarboxylic acid, such as diethyl 2,5-diphenylfuran-3,4-dicarboxylate, these findings are not directly applicable to the dicyclohexyl ester and are therefore excluded from this focused review to adhere strictly to the subject compound. nih.govresearchgate.net
Further experimental research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is required to provide the data necessary for a comprehensive structural characterization as outlined above.
Theoretical and Computational Chemistry Studies of Dicyclohexyl Furan 3,4 Dicarboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electron distribution, energy levels, and other electronic properties. For complex organic molecules such as Dicyclohexyl furan-3,4-dicarboxylate, these calculations can reveal insights into its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) and higher-level ab initio calculations are employed to model the molecule's electronic landscape accurately. finechem-mirea.ru
Density Functional Theory (DFT) is a widely used computational method to investigate the structure and energy of molecules. In the conformational analysis of this compound, DFT can be used to identify the most stable arrangements (conformers) of the dicyclohexyl and carboxylate groups relative to the central furan (B31954) ring.
Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Anti-Anti) | 180, 180 | 0.00 (Reference) |
| B (Anti-Gauche) | 180, 60 | 1.25 |
| C (Gauche-Gauche) | 60, 60 | 2.50 |
| D (Syn-Anti) | 0, 180 | 5.80 |
Note: This table is illustrative and based on typical conformational energy differences. Specific computational studies on this compound are required for validated data.
Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be used to interpret experimental data. For this compound, these methods can compute:
Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending), a theoretical IR spectrum can be generated. This helps in assigning the absorption bands observed in an experimental spectrum to specific functional groups, such as the C=O stretch of the ester, the C-O-C stretches of the furan and ester, and the vibrations of the cyclohexyl rings.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. nih.gov This is achieved by calculating the magnetic shielding around each nucleus. Comparing the predicted NMR spectrum with an experimental one aids in structure verification and assignment of resonances.
UV-Visible Spectra: Electronic excitations can be modeled to predict the wavelengths of maximum absorption (λ_max) in the UV-visible spectrum. nih.gov This provides information about the electronic transitions within the molecule, particularly those involving the π-system of the furan ring.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations can explore its vast conformational space by simulating the movements of its atoms at a given temperature. mdpi.com
An MD simulation would model the molecule within a simulated environment (e.g., a solvent box or in a vacuum) and solve Newton's equations of motion for each atom. This generates a trajectory that reveals how the molecule twists, turns, and folds over time. The simulation can identify the most frequently accessed conformations, the pathways for transitioning between them, and the flexibility of the cyclohexyl and ester side chains. This information is crucial for understanding how the molecule behaves in a solution or how it might interact with other molecules.
Investigation of Aromaticity and Electronic Delocalization in Furan Ring Systems
The furan ring is a five-membered heterocycle that exhibits aromatic character. pharmaguideline.com Its aromaticity arises from a cyclic, planar system of conjugated p-orbitals containing six π-electrons, which satisfies Hückel's rule (4n+2 π-electrons, where n=1). quora.comvedantu.com In furan, the four carbon atoms each contribute one p-electron, and the sp²-hybridized oxygen atom contributes a lone pair of electrons from its p-orbital to the delocalized system. quora.com
The degree of aromaticity in furan is influenced by the high electronegativity of the oxygen atom, which tends to hold its lone pair more tightly compared to the heteroatoms in pyrrole (B145914) (nitrogen) or thiophene (B33073) (sulfur). pharmaguideline.com This results in a lower degree of electron delocalization and aromaticity in furan compared to thiophene and pyrrole. pharmaguideline.comchemrxiv.org Computational methods can quantify aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluate the magnetic and geometric consequences of electron delocalization. researchgate.net The presence of electron-withdrawing dicarboxylate groups at the 3 and 4 positions of the furan ring in this compound would further influence the electron density and aromatic character of the ring.
Table 2: Relative Aromaticity of Five-Membered Heterocycles
| Heterocycle | Heteroatom | Electronegativity of Heteroatom | Relative Aromaticity Order |
|---|---|---|---|
| Thiophene | S | 2.58 | 1 (Most Aromatic) |
| Pyrrole | N | 3.04 | 2 |
| Furan | O | 3.44 | 3 (Least Aromatic) |
Source: Data compiled from various studies on heterocyclic aromaticity. pharmaguideline.comchemrxiv.org
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations can map the entire reaction pathway, from reactants to products, via the transition state. Furan and its derivatives are known to participate as dienes in Diels-Alder reactions. nih.gov
By modeling such a reaction, chemists can:
Identify Transition State Structures: The transition state is the highest energy point along the reaction coordinate. Computational software can locate this unstable structure.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
Determine Reaction Energetics: Calculations can reveal whether a reaction is exothermic (releases energy) or endothermic (requires energy) by comparing the energies of the reactants and products.
These computational insights provide a detailed, step-by-step picture of how bonds are broken and formed, helping to predict product distributions, understand stereoselectivity, and design more efficient synthetic routes. chemrxiv.org
Q & A
Q. What are the common synthetic routes for preparing dicyclohexyl furan-3,4-dicarboxylate?
The compound is typically synthesized via esterification of furan-3,4-dicarboxylic acid with cyclohexanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). A key intermediate, dimethyl furan-3,4-dicarboxylate, is often mono-saponified to the carboxylic acid, followed by transesterification with cyclohexanol . Alternative methods include direct esterification of the diacid with cyclohexanol under Dean-Stark conditions to remove water. Purification typically involves column chromatography or recrystallization from methanol .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., furan protons at δ 7.2–7.3 ppm, ester carbonyls at ~160–165 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .
- IR : Identify ester C=O stretches (~1720 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹).
- X-ray crystallography : Resolve molecular geometry and confirm cyclohexyl ester conformations .
Advanced Research Questions
Q. How can X-ray crystallography address disorder in the cyclohexyl ester groups of this compound?
Cyclohexyl groups often exhibit rotational disorder in crystal structures. Use SHELXL with PART instructions to model split positions, applying geometric restraints (e.g., DFIX for C–C distances) and occupancy refinement. For severe cases, employ twin refinement (TWIN/BASF commands) . Example: In diethyl furan-3,4-dicarboxylate derivatives, ethyl groups were refined with 56/44% occupancies using distance restraints .
Q. How to resolve discrepancies in NMR data between this compound and its analogs?
Discrepancies may arise from solvent polarity effects or conformational flexibility. For example:
- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆; ester protons may downshift in polar solvents.
- Dynamic effects : Use VT-NMR to probe restricted rotation of cyclohexyl groups.
- Decoupling experiments : Confirm coupling networks in crowded regions (e.g., overlapping furan/ester protons) .
Q. What strategies optimize regioselective modifications of the furan ring in this compound?
- Electrophilic substitution : Use bulky Lewis acids (e.g., AlCl₃) to direct substitution to the less hindered C2/C5 positions.
- Diels-Alder reactions : Exploit the furan as a diene with electron-deficient dienophiles (e.g., maleic anhydride) at elevated temperatures .
- Metal coordination : Rare-earth ions (e.g., La³⁺) can coordinate to ester carbonyls, activating specific ring positions for functionalization .
Q. How to analyze conflicting reactivity data in ester hydrolysis studies?
Conflicting hydrolysis rates may stem from steric effects (bulky cyclohexyl groups) vs. electronic effects (electron-withdrawing substituents). Methodological recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
